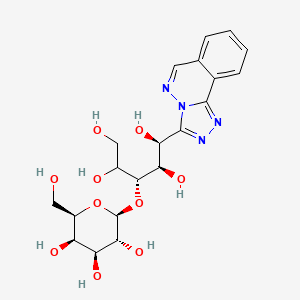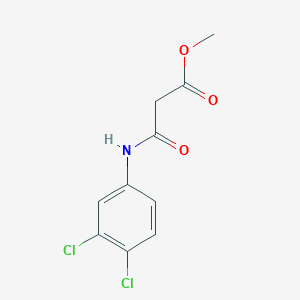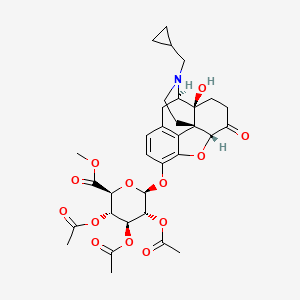
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester (1.0mg/ml in Acetonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester (1.0mg/ml in Acetonitrile) is a derivative of naltrexone, a well-known opioid receptor antagonist. This compound is characterized by the presence of acetylated glucuronic acid and methyl ester groups, which enhance its solubility and stability in organic solvents like acetonitrile .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester typically involves the glucuronidation of naltrexone. This process can be facilitated by using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor in the presence of a catalyst such as bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve large-scale glucuronidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The compound can be oxidized to form more oxidized derivatives, depending on the reagents and conditions used.
Substitution: The ester and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized forms, and substituted analogs, depending on the specific reaction conditions .
科学的研究の応用
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of naltrexone metabolites and other derivatives.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating opioid addiction and other conditions.
Industry: Utilized in the development of analytical standards and reference materials for quality control
作用機序
The mechanism of action of Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester involves its interaction with opioid receptors. The compound acts as an antagonist, blocking the effects of opioid agonists by binding to the receptors without activating them. This prevents the typical opioid-induced cellular responses, thereby reducing the effects of opioid drugs .
類似化合物との比較
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: Another glucuronide derivative with similar structural features but different functional groups
Methyl acetobromo-α-D-glucuronate: A related compound used in similar synthetic applications.
Uniqueness
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester is unique due to its specific combination of naltrexone and acetylated glucuronic acid, which enhances its solubility and stability. This makes it particularly useful in organic synthesis and analytical applications .
特性
分子式 |
C33H39NO13 |
|---|---|
分子量 |
657.7 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H39NO13/c1-15(35)42-25-26(43-16(2)36)28(44-17(3)37)31(47-27(25)30(39)41-4)45-21-8-7-19-13-22-33(40)10-9-20(38)29-32(33,23(19)24(21)46-29)11-12-34(22)14-18-5-6-18/h7-8,18,22,25-29,31,40H,5-6,9-14H2,1-4H3/t22-,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1 |
InChIキー |
YNIGHJDOOLBUBT-PPJWXUBYSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@@H]5[C@]6([C@]4(CCN5CC7CC7)[C@@H](O3)C(=O)CC6)O)C=C2)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6(C4(CCN5CC7CC7)C(O3)C(=O)CC6)O)C=C2)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


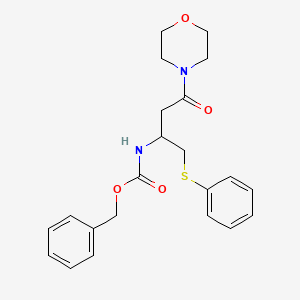
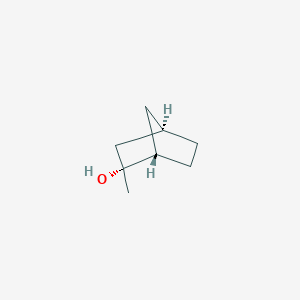

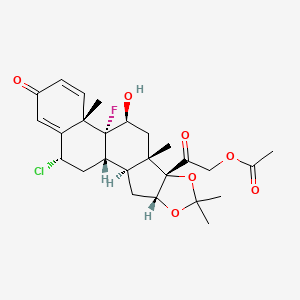
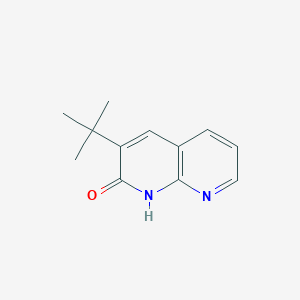
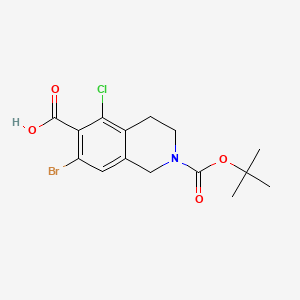
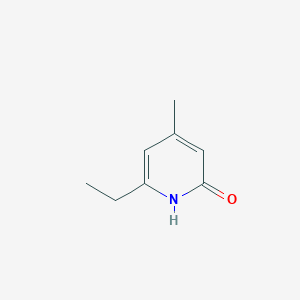
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
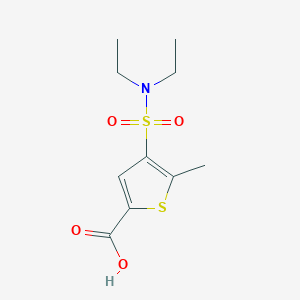
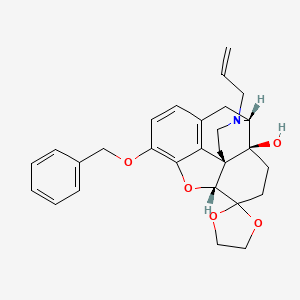
![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
